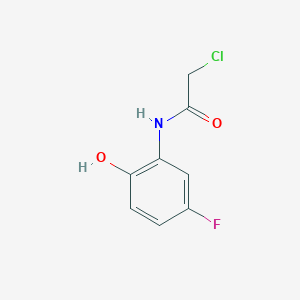
2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide" is a chlorinated acetamide with a fluorinated phenol moiety. It is structurally related to various other acetamides that have been synthesized and characterized in the literature, such as N-(2-hydroxyphenyl)acetamide and its derivatives , 2-(2-chloro-6-fluorophenyl)acetamides , and N-(5-chloro-2-hydroxy-phenyl)-acetamide .
Synthesis Analysis
The synthesis of related compounds typically involves acetylation and chlorination steps. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . Similarly, N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was synthesized from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest potential pathways for the synthesis of 2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide, although the specific synthesis details for this compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction analysis. For example, the structure of N-(2-hydroxyphenyl)acetamide derivatives was confirmed by NMR and FTIR spectra, and X-ray analysis . The crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide were characterized by X-ray diffraction, revealing the presence of hydrogen bonds and other non-covalent interactions in the crystal packing .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can involve hydrolysis, isomerization, and cyclization reactions. For instance, silylation of N-(2-hydroxyphenyl)acetamide leads to the formation of silaheterocyclic compounds, which can further react with alcohols to form silanes . The behavior of 2-{[(2-amino-5-chlorophenyl)phenylmethylene]amino}acetamide in aqueous solution includes isomerization and cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of chloro, fluoro, and hydroxy substituents can affect properties such as solubility, melting point, and reactivity. The polarity and preferred conformations of these compounds have been studied using dipole moment measurements and quantum chemical calculations . The crystal structures provide insight into the supramolecular architectures, which involve various non-covalent interactions .
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
This study investigates the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes, focusing on the formation of specific metabolites through complex metabolic pathways. The research highlights the potential carcinogenicity of these compounds, suggesting their metabolic activation can lead to DNA-reactive products. Such insights are crucial for understanding the environmental and health impacts of these herbicides, providing a foundation for safer agricultural practices and chemical handling protocols (Coleman et al., 2000).
Synthesis and Antimalarial Activity
This study elaborates on the synthesis of a series of compounds with antimalarial activity, exploring the structure-activity relationships and their effectiveness against resistant strains of Plasmodium berghei. The research contributes to the development of new antimalarial agents, underscoring the importance of chemical synthesis in creating effective treatments for infectious diseases (Werbel et al., 1986).
Action of Phenolic Derivatives on Membrane Lipid Peroxidation
This investigation focuses on the antioxidant properties of phenolic compounds, their mechanisms as radical scavengers, and their implications in inhibiting lipid peroxidation. Such studies are pivotal for understanding the molecular bases of antioxidant activity, with potential applications in preventing oxidative stress-related diseases (Dinis et al., 1994).
Chemoselective Acetylation of 2-Aminophenol
Research on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs, illustrates the significance of enzymatic catalysis in pharmaceutical manufacturing. The study provides insights into optimizing synthesis processes for better efficiency and sustainability (Magadum & Yadav, 2018).
properties
IUPAC Name |
2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-4-8(13)11-6-3-5(10)1-2-7(6)12/h1-3,12H,4H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCHWYRKAGECKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-fluoro-2-hydroxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)
![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)
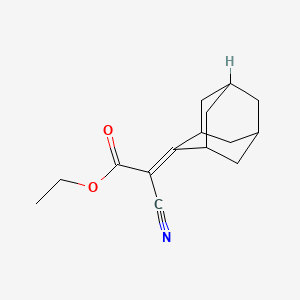
![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)
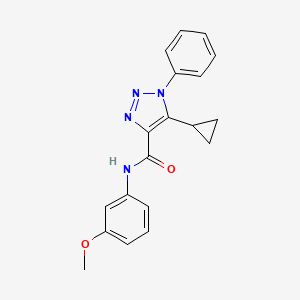
![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)

![N-(3,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553305.png)
![3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2553308.png)

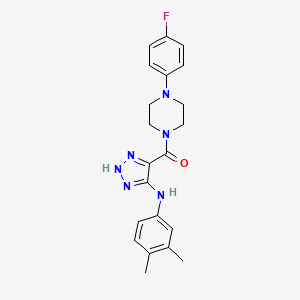
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)
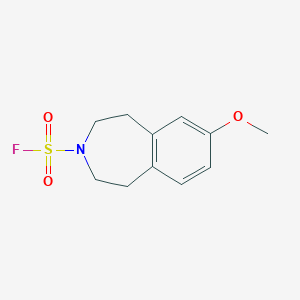
![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)